molecular formula C18H28N4O4 B2586613 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone CAS No. 866145-44-0

6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone

Cat. No. B2586613
CAS RN: 866145-44-0
M. Wt: 364.446
InChI Key: GPJUPHDBKRDCHW-UHFFFAOYSA-N
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Description

6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C18H28N4O4 and its molecular weight is 364.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Complex Formation and Solution Speciation: A study focusing on pyrimidinones, including compounds with similar structures, explored their synthesis, acid-base properties, and ability to form stable complexes with metals such as vanadium (IV) oxide. These compounds were characterized using techniques like potentiometry, EPR, and UV-Vis, highlighting their potential in metal coordination chemistry and applications in medicinal chemistry (Gonçalves et al., 2013).

Biological Activities

  • Anticancer and Antimicrobial Properties

    Pyrazole derivatives, related to the compound , have shown promise in bioactivity studies. For instance, certain pyrazole-pyrimidinone hybrids were synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies reveal the potential of such compounds to act as pharmacophore sites for developing new antimicrobial and anticancer agents (Titi et al., 2020).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities

    Research on novel pyrazolone derivatives attached to a pyrimidine moiety demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. The presence of specific functional groups on the phenyl ring was found to enhance these biological activities, indicating the potential therapeutic applications of these compounds (Antre et al., 2011).

Drug Design and Development

  • Selective Brain Penetrant Inhibitors: Compounds incorporating pyrazolo[3,4-d]pyrimidinone moieties have been investigated for their role in drug development, particularly as selective brain penetrant PDE9A inhibitors. Such inhibitors have shown procognitive activity in rodent models and potential for treating cognitive disorders, demonstrating the relevance of pyrimidinone derivatives in medicinal chemistry and neuropharmacology (Verhoest et al., 2012).

properties

IUPAC Name

4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-octyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-3-4-5-6-7-8-9-14-15(24)19-18(20-16(14)25)22-17(26)13(10-11-23)12(2)21-22/h21,23H,3-11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJUPHDBKRDCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone

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